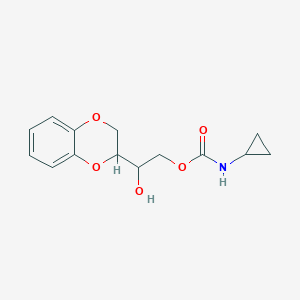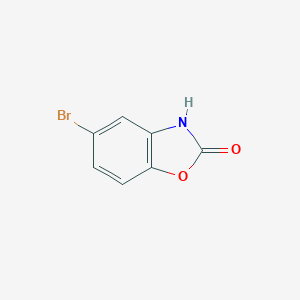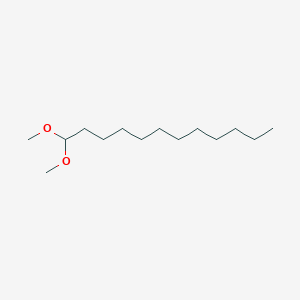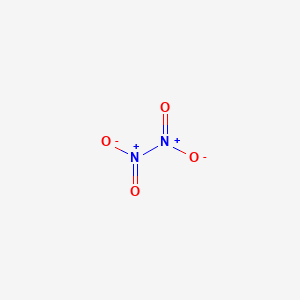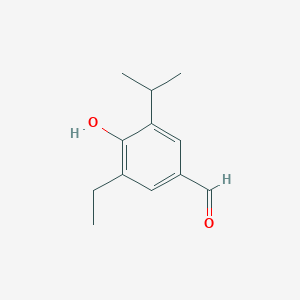
3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde, also known as EIHB, is a synthetic compound that has gained significant attention in the scientific community for its potential applications in various fields. This compound is a member of the benzaldehyde family, which is widely used in the production of perfumes, flavors, and pharmaceuticals. EIHB has emerged as a promising compound due to its unique chemical structure and properties that make it suitable for diverse applications.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde is not fully understood. However, studies have shown that 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde exerts its biological effects through multiple pathways. 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde has been shown to exhibit various biochemical and physiological effects. Studies have shown that 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde has potent antioxidant activity, which can protect cells from oxidative stress-induced damage. Additionally, 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde has been shown to exhibit anti-inflammatory properties, which can reduce inflammation in various tissues. 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde has also been shown to induce apoptosis in cancer cells, which can inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde has several advantages and limitations for lab experiments. One of the advantages of 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde is its unique chemical structure, which makes it suitable for diverse applications. Additionally, 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde is relatively stable and can be easily synthesized using common laboratory techniques. However, one of the limitations of 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde is its low solubility in water, which can limit its use in certain applications. Additionally, further studies are needed to fully understand the toxicity and safety profile of 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde.
Direcciones Futuras
There are several future directions for research on 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde. One potential direction is the development of 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde-based drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, researchers can explore the potential of 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde for use in other applications, such as the production of perfumes and flavors. Further studies are also needed to fully understand the mechanism of action and potential toxicity of 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde.
Métodos De Síntesis
The synthesis of 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde involves a series of chemical reactions that require specific reagents and conditions. One of the most commonly used methods for synthesizing 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde is the Grignard reaction, which involves the reaction of ethylmagnesium bromide with 4-hydroxy-5-isopropylbenzaldehyde. The resulting product is then treated with an acid to form 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde. Other methods of synthesis include the use of palladium-catalyzed cross-coupling reactions and the reduction of 3-ethyl-4-nitro-5-isopropylbenzaldehyde.
Aplicaciones Científicas De Investigación
3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde has shown potential for various scientific research applications. One of the most significant applications of 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde is in the field of medicinal chemistry. Researchers have identified 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde as a potential drug candidate for treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising compound for drug development.
Propiedades
Número CAS |
10507-86-5 |
|---|---|
Nombre del producto |
3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde |
Fórmula molecular |
C12H16O2 |
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
3-ethyl-4-hydroxy-5-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C12H16O2/c1-4-10-5-9(7-13)6-11(8(2)3)12(10)14/h5-8,14H,4H2,1-3H3 |
Clave InChI |
YBIFTNXBVUSIGK-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC(=C1)C=O)C(C)C)O |
SMILES canónico |
CCC1=C(C(=CC(=C1)C=O)C(C)C)O |
Otros números CAS |
10507-86-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



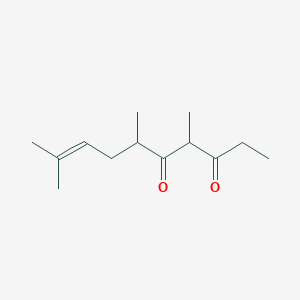
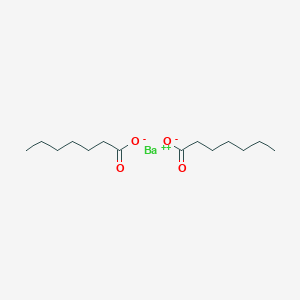

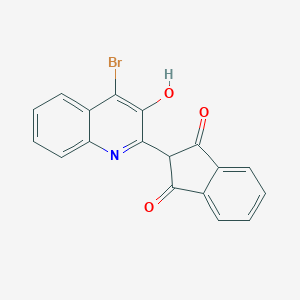
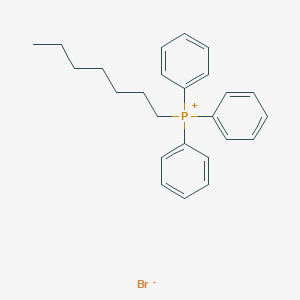


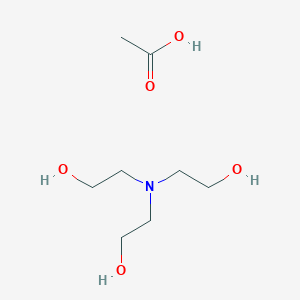
![4-[(Methoxycarbonyl)oxy]benzoic acid](/img/structure/B77649.png)
